3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring, a phenethyl group, and a pyranone moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyranone Moiety: The pyranone ring can be synthesized through the condensation of an appropriate aldehyde with a β-keto ester under acidic conditions.
Attachment of the Pyranone to the Pyrrolidine Ring: The pyranone derivative is then reacted with a pyrrolidine derivative, often through an esterification or amidation reaction, to form the desired linkage.
Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction, where a phenethyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyranone moiety, converting it into a dihydropyran or tetrahydropyran derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine nitrogen or the phenethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of dihydropyran or tetrahydropyran derivatives.
Substitution: Formation of N-alkylated or N-arylated pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the pyranone and pyrrolidine rings suggests possible interactions with biological macromolecules.
Medicine
Medicinally, this compound could be explored for its pharmacological properties. Its structural features are reminiscent of known bioactive molecules, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized structures.
Mechanism of Action
The mechanism by which 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets could include enzymes with active sites that accommodate the pyranone and pyrrolidine moieties, while the phenethyl group might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(m-tolyl)pyrrolidine-1-carboxamide
- N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide
Uniqueness
Compared to similar compounds, 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide may exhibit unique reactivity due to the presence of the phenethyl group, which can influence its chemical behavior and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in its applications.
By understanding the detailed synthesis, reactivity, and applications of this compound, researchers can better harness its potential in various scientific and industrial fields.
Properties
IUPAC Name |
3-(2-methyl-6-oxopyran-4-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-14-11-17(12-18(22)24-14)25-16-8-10-21(13-16)19(23)20-9-7-15-5-3-2-4-6-15/h2-6,11-12,16H,7-10,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIKRCXUEZLTMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.